N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride
Overview
Description
“N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride” (NPEP) is a novel compound with unique and promising properties for various applications in scientific research. It has a molecular formula of C15H23ClN2O2 and a molecular weight of 298.81 g/mol .
Synthesis Analysis
The synthesis of NPEP and its analogues has been studied . The compounds were synthesized from 4-aminophenol and characterized by IR, 1H-NMR, Mass spectral studies, and elemental analysis .Molecular Structure Analysis
The molecular structure of NPEP consists of a piperidinyl group attached to a phenyl group through an ethoxy linker, further attached to an acetamide group . The exact 3D structure may need to be computed or viewed using specialized software .Scientific Research Applications
Thiophene Analogues and Carcinogenic Evaluation
Research by Ashby et al. (1978) explored thiophene analogues of known carcinogens, synthesizing compounds with structural similarities to N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride. These studies aimed to understand the potential carcinogenicity of structurally related compounds, evaluating them through in vitro assays for their biological activity and carcinogenic potential. This work contributes to the broader understanding of how structural modifications impact the biological activities of compounds, including this compound (Ashby, Styles, Anderson, & Paton, 1978).
Degradation of Acetaminophen and By-products
The degradation of acetaminophen, a compound related by functional groups and pharmaceutical applications, has been studied extensively to understand its environmental impact and degradation pathways. Qutob et al. (2022) reviewed the advanced oxidation processes for acetaminophen degradation, elucidating the pathways, by-products, and biotoxicity associated with its decomposition. This research informs on the stability, reactivity, and environmental fate of related compounds, including this compound, highlighting the importance of understanding the environmental implications of pharmaceutical pollutants (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Piperidine Alkaloids in Medicinal Chemistry
Singh et al. (2021) reviewed the chemistry and pharmacology of piperidine alkaloids, emphasizing their significant medicinal importance and diverse therapeutic applications. This review discusses the structural attributes and biological activities of piperidine derivatives, providing a foundation for understanding the pharmacological potential of this compound. The insights into piperidine alkaloids' clinical applications offer a perspective on how such compounds can be harnessed for therapeutic benefits (Singh, Upadhyay, Dixit, Singh, Yadav, Chhavi, Konar, Srivastava, Pandey, Devkota, Verma, & Saxena, 2021).
Properties
IUPAC Name |
N-[4-(2-piperidin-3-ylethoxy)phenyl]acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-12(18)17-14-4-6-15(7-5-14)19-10-8-13-3-2-9-16-11-13;/h4-7,13,16H,2-3,8-11H2,1H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVKMIMCCDHOPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.